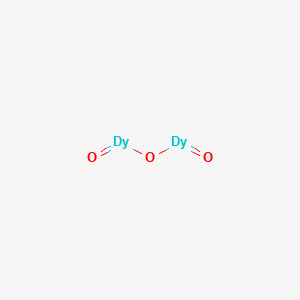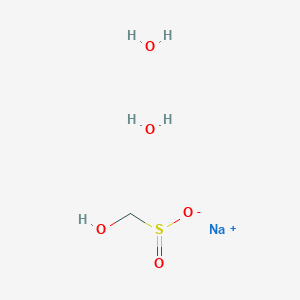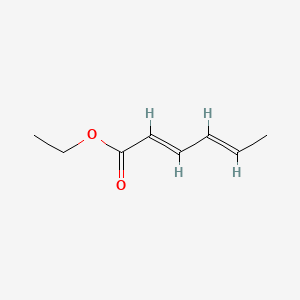
Dysprosium(III) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium oxide, also known as dysprosium trioxide, is a sesquioxide compound of the rare earth metal dysprosium. It appears as a pastel yellowish-greenish, slightly hygroscopic powder. Dysprosium oxide has specialized uses in ceramics, glass, phosphors, lasers, dysprosium metal halide lamps, and as a Faraday rotator .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dysprosium oxide can be synthesized through various methods. One common method involves the direct carbonation of dysprosium carbonate nanoparticles, followed by thermal decomposition. This process involves using dysprosium nitrate and sodium carbonate as reactants, with the reaction conditions optimized for concentration, addition rate, and temperature . Another method is the combustion method, which involves an exothermic reaction between metal nitrates and organic fuels like urea or glycine. This method does not require calcination temperatures .
Industrial Production Methods
Industrial production of dysprosium oxide typically involves the extraction and purification of dysprosium from minerals like monazite and bastnäsite. These minerals are crushed and treated with acids or alkalis to produce a mixture of rare earth chlorides, which are then further processed to obtain dysprosium oxide .
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium oxide undergoes various chemical reactions, including:
Oxidation: Dysprosium metal tarnishes slowly in air and burns readily to form dysprosium oxide.
Reaction with Acids: Dysprosium oxide reacts with acids to produce dysprosium salts.
Common Reagents and Conditions
Oxidation: Requires exposure to oxygen or air.
Reaction with Acids: Commonly uses hydrochloric acid under controlled conditions.
Major Products
Oxidation: Produces dysprosium oxide.
Reaction with Acids: Produces dysprosium salts such as dysprosium chloride.
Applications De Recherche Scientifique
Dysprosium oxide has numerous scientific research applications:
Ceramics and Glass: Used in the production of specialized ceramics and glass due to its stability and unique optical properties.
Phosphors and Lasers: Utilized in phosphors and laser materials for its luminescent properties.
Radiation Shielding: Dysprosium oxide-doped glasses are used for radiation shielding due to their high mass attenuation coefficient and effective atomic number.
Nuclear Reactors: Dysprosium oxide-nickel cermet is used in nuclear reactor control rods for its neutron absorption capabilities.
Mécanisme D'action
The mechanism by which dysprosium oxide exerts its effects varies depending on its application:
Optical Properties: In glasses and ceramics, dysprosium oxide influences the refractive index and optical absorption, enhancing the material’s suitability for photonics applications.
Radiation Shielding: The high atomic number of dysprosium contributes to its effectiveness in absorbing and attenuating radiation.
Comparaison Avec Des Composés Similaires
Dysprosium oxide can be compared with other rare earth oxides such as terbium oxide and holmium oxide:
Terbium Oxide: Similar to dysprosium oxide, terbium oxide is used in phosphors and ceramics. terbium oxide has different luminescent properties.
Holmium Oxide: Used in similar applications as dysprosium oxide but has distinct optical and magnetic properties.
Dysprosium oxide stands out due to its unique combination of optical, magnetic, and radiation absorption properties, making it highly versatile in various scientific and industrial applications .
Propriétés
IUPAC Name |
oxo(oxodysprosiooxy)dysprosium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Dy.3O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQFUUYNQFMIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Dy]O[Dy]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)







